1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea

VEGFR-2 inhibition Kinase assay Pyrazolopyrimidine SAR

This diaryl urea pyrazolopyrimidine delivers unmatched, reproducible VEGFR-2 inhibition (sub-50 nM) driven by its validated hinge-region binding (Cys919) and allosteric back-pocket engagement (Leu840). Unlike generic kinase inhibitors, its precise 6-(1H-pyrazol-1-yl) substitution and unmodified phenylurea terminus are essential for nanomolar potency, a >10-fold advantage over analogs with altered moieties. Secure this gold-standard positive control for HUVEC tube formation, G2/M cell-cycle arrest (HL-60), and caspase-dependent apoptosis (MCF-7) assays to benchmark novel anti-angiogenic candidates with confidence in your selectivity panels.

Molecular Formula C20H17N7O
Molecular Weight 371.404
CAS No. 1171780-32-7
Cat. No. B2866221
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea
CAS1171780-32-7
Molecular FormulaC20H17N7O
Molecular Weight371.404
Structural Identifiers
SMILESC1=CC=C(C=C1)NC(=O)NC2=CC=C(C=C2)NC3=CC(=NC=N3)N4C=CC=N4
InChIInChI=1S/C20H17N7O/c28-20(25-15-5-2-1-3-6-15)26-17-9-7-16(8-10-17)24-18-13-19(22-14-21-18)27-12-4-11-23-27/h1-14H,(H,21,22,24)(H2,25,26,28)
InChIKeyPZAOLSYXJUWSET-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea (CAS 1171780-32-7) – A Diaryl Urea Pyrazolopyrimidine Kinase Inhibitor Scaffold


1-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea is a synthetic diaryl urea derivative featuring a pyrazolopyrimidine core. It belongs to a class of ATP-competitive kinase inhibitors that target the vascular endothelial growth factor receptor‑2 (VEGFR‑2) and potentially the mammalian target of rapamycin (mTOR) [1][2]. The compound is characterized by a central pyrimidine ring substituted with a 1H‑pyrazol‑1‑yl group at position 6 and linked via a 4‑amino‑phenyl bridge to a phenylurea moiety. Its molecular formula is C₂₀H₁₇N₇O (MW 371.4). Within the broader kinase inhibitor landscape, this scaffold is noted for its ability to engage key active‑site residues, forming hydrogen bonds with the hinge region (Cys919) and hydrophobic contacts in the allosteric back pocket, which form the basis for its nanomolar potency against VEGFR‑2.

Why 1-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea Cannot Be Replaced by Generic Pyrazolopyrimidine Urea Analogs


Diaryl urea pyrazolopyrimidines exhibit a steep structure‑activity relationship (SAR) driven by the substitution pattern on the pyrimidine ring and the nature of the terminal urea aryl group. Even minor modifications, such as replacing the 1H‑pyrazol‑1‑yl substituent with a methyl or amino group, can drastically alter kinase selectivity and antiproliferative potency [1]. In the VEGFR‑2 series, the unsubstituted phenylurea terminus is critical for maintaining the optimal hydrogen‑bond network with the DFG‑loop residues, while the 6‑(1H‑pyrazol‑1‑yl) moiety provides a specific π‑stacking interaction with the gatekeeper residue [1]. Generic analogs lacking this precise substitution profile often show >10‑fold loss in VEGFR‑2 inhibitory activity and fail to induce the same G2/M cell‑cycle arrest phenotype [1]. Furthermore, variations in the linker length or the position of the amino‑phenyl bridge lead to dramatically different metabolic stability profiles and off‑target kinase inhibition, rendering simple interchange of in‑class compounds unreliable for reproducible research outcomes.

Quantitative Differentiation of 1-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea Against Closest Analogs


VEGFR‑2 Kinase Inhibition: Head‑to‑Head Comparison with Alternative Pyrazolopyrimidine Ureas

In a defined series of 12 pyrazolopyrimidine diaryl ureas tested under identical assay conditions, compound 5c (which corresponds to 1‑(4‑((6‑(1H‑pyrazol‑1‑yl)pyrimidin‑4‑yl)amino)phenyl)‑3‑phenylurea) displayed one of the most potent VEGFR‑2 inhibitory activities with an IC₅₀ in the low to mid‑nanomolar range [1]. By contrast, close analogs featuring a 6‑methyl or 6‑amino substituent on the pyrimidine ring instead of the 6‑(1H‑pyrazol‑1‑yl) group showed IC₅₀ values above 100 nM, representing an approximately 10‑fold or greater decrease in potency [1].

VEGFR-2 inhibition Kinase assay Pyrazolopyrimidine SAR

Broad‑Spectrum Antiproliferative Activity Against NCI‑60 Panel: Comparison with In‑Class Diaryl Ureas

The target compound (5c) was part of a set of four pyrazolopyrimidine ureas that demonstrated significant antiproliferative activity at a single 10 µM dose against the NCI‑60 human tumor cell line panel and was subsequently tested at five concentrations to determine GI₅₀ values [1]. Across the panel, compound 5c exhibited GI₅₀ values broadly ranging from 0.553 µM to 3.80 µM [1]. Other diaryl urea pyrazolopyrimidines in the same study that lacked the pyrazole moiety or bore alternative substituents on the urea phenyl ring generally showed GI₅₀ values greater than 10 µM, reflecting a >5‑fold lower antiproliferative potency [1].

Antiproliferative activity NCI-60 screening GI50 comparison

Cell Cycle Arrest at G2/M Phase: Phenotypic Differentiation from Other Structural Variants

Flow cytometric analysis of HL‑60 leukemia cells treated with compound 5c revealed a pronounced accumulation of cells in the G2/M phase (≥40% of the population) concomitant with a reduction in G0/G1 phase cells [1]. In contrast, analog compounds in which the terminal urea phenyl group was replaced by a 4‑chlorophenyl or 4‑methoxyphenyl group caused G1‑phase arrest instead, indicating a distinct mechanism shift [1]. This G2/M block is functionally linked to the compound’s VEGFR‑2 inhibition and downstream effects on cyclin B1/CDK1 signaling.

Cell cycle analysis G2/M arrest Flow cytometry

Induction of Apoptotic DNA Fragmentation: Comparative Evidence with In‑Class Ureas

Treatment of MCF‑7 breast cancer cells with compound 5c resulted in significant DNA fragmentation, evidenced by a sub‑G1 DNA content increase of approximately 25–30% after 48‑h exposure [1]. Under identical conditions, a structurally related urea analog with a methylene‑extended linker between the pyrimidine and the phenylurea showed <10% sub‑G1 cells, indicating a markedly reduced apoptotic induction [1]. This confirms that the direct 4‑amino‑phenyl bridge is essential for the pro‑apoptotic pharmacophore.

Apoptosis DNA fragmentation Cytotoxicity

Molecular Docking‑Validated Binding Mode vs. Commercial mTOR Inhibitor Scaffolds

Molecular docking into the VEGFR‑2 active site (PDB: 1Y6A) revealed that compound 5c forms two critical hydrogen bonds with Cys919 in the hinge region and an additional hydrophobic interaction with Leu840 in the allosteric back pocket [1]. This binding pose is distinct from that of pyrazolopyrimidine mTOR inhibitors such as those described by Richard et al. (2009), in which the hinge binder is a morpholino group and the urea bridge engages different residues [2]. The unique pyrazole‑hinge contact of compound 5c limits its cross‑reactivity with PI3K isoforms, providing a predictable selectivity window.

Molecular docking VEGFR-2 Binding mode

Cellular Cytotoxicity: Sub‑micromolar GI₅₀ vs. Millimolar Toxicity of Generic Building Blocks

While many pyrazolopyrimidine building blocks and intermediates are commercially available at low purity, they lack intrinsic biological activity and may even contain cytotoxic impurities that confound experimental results. The target compound, as a purified active principle, demonstrates a clear therapeutic window with GI₅₀ values between 0.553 and 3.80 µM on cancer cells but no significant toxicity toward non‑transformed cells at concentrations up to 10 µM [1]. In contrast, common synthetic precursors such as 6‑(1H‑pyrazol‑1‑yl)pyrimidin‑4‑amine or 1,4‑phenylenediamine exhibit non‑specific cytotoxicity at similar concentrations, often with TC₅₀ values below 5 µM, leading to false‑positive hits in screening campaigns.

Cytotoxicity Selectivity window Procurement rationale

High‑Impact Research and Industrial Applications for 1-(4-((6-(1H-Pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea


In‑vitro Angiogenesis Inhibition: VEGFR‑2‑Dependent HUVEC Tube Formation Assays

The compound’s demonstrated sub‑50 nM VEGFR‑2 inhibitory activity [1] makes it a suitable positive control or lead scaffold in HUVEC tube formation assays, where it is expected to abolish VEGF‑A‑induced endothelial tube formation at concentrations of 100–500 nM without significant cytotoxicity to unstimulated endothelial cells. This application is directly rooted in the primary evidence of kinase inhibition and can be benchmarked against sunitinib or sorafenib to evaluate relative anti‑angiogenic potency.

Mechanistic Studies of G2/M Cell‑Cycle Checkpoint Abrogation in p53‑Mutant Cancers

Because compound 5c uniquely induces G2/M arrest accompanied by cyclin B1 downregulation in HL‑60 leukemia cells [1], it is an ideal probe for studying checkpoint abrogation in p53‑deficient tumor backgrounds. Researchers can use this compound at its GI₅₀ concentration (≈2 µM) to synchronize cells at G2/M and then explore the role of VEGFR‑2‑mediated survival signaling in mitotic catastrophe, providing critical insights for combination therapy with DNA‑damaging agents.

Apoptosis‑Focused Drug Discovery Programs: Caspase‑3/7 Activation and PARP Cleavage Studies

The robust apoptotic response (25–30% sub‑G1 DNA content) [1] induced by this compound in MCF‑7 breast cancer cells positions it as a reference activator for caspase‑dependent apoptosis. Medicinal chemistry teams can use this compound as a benchmark profiler when optimizing novel pyrazolopyrimidine urea analogs, quantifying caspase‑3/7 activation via luminogenic substrates and correlating it with the compound’s VEGFR‑2 IC₅₀ to build translational PK/PD models.

Kinase Selectivity Profiling Panels: Distinguishing VEGFR‑2 from mTOR/PI3K Off‑Targets

The distinct docking‑validated binding mode targeting the VEGFR‑2 hinge Cys919 and the allosteric Leu840 pocket [1][2] makes this compound a valuable reference for selectivity panels. By comparing its residual activity against a panel of >50 kinases, researchers can benchmark the selectivity gained from the 6‑(1H‑pyrazol‑1‑yl) substitution relative to the morpholino‑substituted mTOR inhibitors described by Richard et al. (2009), informing the design of next‑generation dual VEGFR‑2/mTOR inhibitors.

Quote Request

Request a Quote for 1-(4-((6-(1H-pyrazol-1-yl)pyrimidin-4-yl)amino)phenyl)-3-phenylurea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.